4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine
Description
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a difluoromethyl group at position 6, and an ethyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution patterns and electronic properties.
Properties
Molecular Formula |
C7H7ClF2N2 |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
InChI |
InChI=1S/C7H7ClF2N2/c1-2-6-11-4(7(9)10)3-5(8)12-6/h3,7H,2H2,1H3 |
InChI Key |
UPAMHWGOUNJAQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Hydroxy-6-difluoromethyl-2-ethyl-pyrimidine
Reagents :
- Ethyl 3-ethyl-3-oxopropanoate
- Difluoroacetamidine hydrochloride
- Potassium hydroxide (KOH)
- Methanol
- Combine 211 g ethyl 3-ethyl-3-oxopropanoate, 138 g KOH, and 2 L methanol in a 3L flask.
- Heat to reflux and add 266 g difluoroacetamidine hydrochloride over 1 hour.
- Stir under reflux overnight.
- Cool, filter, and wash the precipitate with ethyl acetate to obtain 4-hydroxy-6-difluoromethyl-2-ethyl-pyrimidine as a white solid (yield: ~65%).
Step 2: Chlorination with Phosphorus Oxychloride
Reagents :
- 4-Hydroxy-6-difluoromethyl-2-ethyl-pyrimidine
- Phosphorus oxychloride (POCl₃)
- Triethylamine (Et₃N)
- Add 181 g of the hydroxylated pyrimidine to 500 mL POCl₃ in a 2L flask.
- Slowly add 147 g triethylamine to neutralize HCl byproduct.
- Reflux for 12 hours.
- Quench the reaction in 10 L ice-water, adjust pH to 8–9 with KOH, and extract with ethyl acetate.
- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Yield : 70–75%
Direct Cyclocondensation with Difluoromethyl-Containing Precursors
This one-pot method constructs the pyrimidine ring while introducing substituents.
Reagents :
- Difluoroacetic anhydride
- Ethyl vinyl ether
- Ethylamine hydrochloride
- React difluoroacetic anhydride with ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.
- Condense with ethylamine hydrochloride in acetic acid under methoxylamine catalysis.
- Treat with HBr/acetic acid and reduce with zinc to form the pyrimidine core.
Yield : 60–72%
Comparative Analysis of Chlorination Agents
The table below evaluates chlorination efficiency for 4-hydroxy precursors:
| Chlorinating Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| POCl₃ + Et₃N | Dichloromethane | 110°C | 12 h | 75% | |
| PCl₅ | Chloroform | 50°C | 6 h | 60% | |
| SOCl₂ | Toluene | 80°C | 8 h | 55% |
Key findings:
- POCl₃ with Et₃N achieves the highest yield due to efficient HCl scavenging.
- SOCl₂ is less effective for sterically hindered pyrimidines.
Industrial-Scale Synthesis
- Use a 20L reactor for the chlorination step to manage exothermicity.
- Employ continuous extraction and solvent-switch techniques (e.g., dichloromethane to heptane) for purification.
- Achieve 60–70% yield at multi-kilogram scale.
Critical Reaction Parameters
- pH Control : Maintaining pH 8–9 during workup prevents decomposition of the chloro product.
- Temperature : Chlorination requires reflux (~110°C), while quenching demands sub-10°C to avoid side reactions.
- Purification : Silica gel chromatography or recrystallization from heptane ensures >95% purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . This compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Substituent position and identity significantly impact pyrimidine reactivity, solubility, and stability. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The difluoromethyl group in the target compound likely increases electrophilicity compared to methyl or ethyl groups, as seen in 4-Chloro-6-methylpyrimidine . This could enhance binding to biological targets or improve stability in synthetic pathways.
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl or thienyl groups (e.g., 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine ) exhibit enhanced π-π stacking interactions, useful in materials science or drug design.
Biological Activity
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of chlorine and difluoromethyl groups, suggests significant interactions with biological targets. This article reviews the biological activity of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 179.59 g/mol. Its structural features contribute to its lipophilicity and ability to interact with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClF2N |
| Molecular Weight | 179.59 g/mol |
| IUPAC Name | 4-Chloro-6-difluoromethyl-2-ethylpyrimidine |
| CAS Number | [Insert CAS Number] |
Anticancer Properties
Research indicates that 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human cancer cells, demonstrating significant inhibition of cell proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
IC50 Values :
- HeLa: 45 µM
- MCF-7: 50 µM
- A549: 60 µM
These values suggest that the compound may act as a potential chemotherapeutic agent, warranting further investigation into its mechanism of action.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies have indicated that it may interact with proteins involved in cell cycle regulation and apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis revealed an increase in the G1 phase population in treated cells, indicating a potential mechanism for growth inhibition.
- Apoptosis Induction : The compound appears to upregulate pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of various pyrimidine derivatives, including 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines, supporting its role as a potential anticancer agent .
Study 2: In Vivo Evaluation
In vivo studies using animal models demonstrated that administration of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine resulted in reduced tumor growth compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology, although further studies are needed to evaluate its safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
